molecular formula C13H11ClN2O2S B3055186 N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 63316-57-4

N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B3055186
CAS No.: 63316-57-4
M. Wt: 294.76 g/mol
InChI Key: MHDDDRMVMUQHTI-XNTDXEJSSA-N
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Description

N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide is an organic compound with the molecular formula C₁₃H₁₁ClN₂O₂S It is a derivative of benzenesulfonohydrazide and features a chlorophenyl group attached to a methylidene linkage

Scientific Research Applications

N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-(3,5-dichlorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide

Uniqueness

N’-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-12-6-4-5-11(9-12)10-15-16-19(17,18)13-7-2-1-3-8-13/h1-10,16H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDDDRMVMUQHTI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425918
Record name 3W-0611
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63316-57-4
Record name MLS003171463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3W-0611
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
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N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
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N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
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N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
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N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
Reactant of Route 6
N'-[(1E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide

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